molecular formula C9H13NO2 B3246156 Methyl 1-(cyanomethyl)cyclopentanecarboxylate CAS No. 175698-01-8

Methyl 1-(cyanomethyl)cyclopentanecarboxylate

Cat. No.: B3246156
CAS No.: 175698-01-8
M. Wt: 167.2 g/mol
InChI Key: OOWCMCNYCXMDNE-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H13NO2. It is a derivative of cyclopentanecarboxylic acid, featuring a cyanomethyl group and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

Methyl 1-(cyanomethyl)cyclopentanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “Methyl cyclopentanecarboxylate” indicates that it is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(cyanomethyl)cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with cyanomethyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent product quality and efficient resource utilization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyanomethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid derivatives.

    Reduction: Cyclopentylmethylamine derivatives.

    Substitution: Various substituted cyclopentanecarboxylates.

Mechanism of Action

The mechanism of action of Methyl 1-(cyanomethyl)cyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.

    Receptor Modulation: Interacting with cellular receptors to influence signal transduction pathways.

Comparison with Similar Compounds

Methyl 1-(cyanomethyl)cyclopentanecarboxylate can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic acid: Lacks the cyanomethyl and ester groups, resulting in different reactivity and applications.

    Methyl cyclopentanecarboxylate: Similar ester functionality but without the cyanomethyl group, leading to distinct chemical behavior.

    1-(Cyanomethyl)cyclopentanecarboxylic acid: Contains the cyanomethyl group but lacks the ester functionality, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity patterns that are valuable in various research and industrial contexts.

Properties

IUPAC Name

methyl 1-(cyanomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8(11)9(6-7-10)4-2-3-5-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWCMCNYCXMDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(Cyanomethyl)cyclopentane carboxylic acid methyl ester was prepared from cyclopentane carboxylic acid methyl ester and chloroacetonitrile using the procedure described in example 7 to give a 38% yield. HR MS (C9H13NO2): Obs mass, Calcd mass, 167.0146 (M+).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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